molecular formula C22H17ClFN5O3S B11199462 3-((2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)thio)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

3-((2-((3-chloro-4-methoxyphenyl)amino)-2-oxoethyl)thio)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No.: B11199462
M. Wt: 485.9 g/mol
InChI Key: XCGWTRFNIAGNGV-UHFFFAOYSA-N
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Description

3-({[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazolopyridine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process includes the formation of the triazolopyridine core, followed by the introduction of the chloromethoxyphenyl and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-({[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with different properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-({[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate specific biological pathways and its potential as a drug candidate.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-({[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-CHLORO-4-METHOXYACETOPHENONE: This compound shares the chloromethoxyphenyl group but lacks the triazolopyridine core.

    3-CHLORO-4-METHOXYPHENYL ISOCYANATE: Similar in structure but with an isocyanate group instead of the carbamoyl group.

    (3-CHLORO-4-METHOXYPHENYL)METHANOL: Contains the chloromethoxyphenyl group but differs in the rest of the structure.

Uniqueness

3-({[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-6-CARBOXAMIDE is unique due to its combination of the triazolopyridine core with the chloromethoxyphenyl and fluorophenyl groups. This unique structure imparts specific biological activities and chemical properties that distinguish it from similar compounds.

Properties

Molecular Formula

C22H17ClFN5O3S

Molecular Weight

485.9 g/mol

IUPAC Name

3-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]sulfanyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

InChI

InChI=1S/C22H17ClFN5O3S/c1-32-18-7-6-16(10-17(18)23)25-20(30)12-33-22-28-27-19-8-5-13(11-29(19)22)21(31)26-15-4-2-3-14(24)9-15/h2-11H,12H2,1H3,(H,25,30)(H,26,31)

InChI Key

XCGWTRFNIAGNGV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F)Cl

Origin of Product

United States

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